Menthone

Catalog No.
S583101
CAS No.
14073-97-3
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthone

CAS Number

14073-97-3

Product Name

Menthone

IUPAC Name

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1

InChI Key

NFLGAXVYCFJBMK-BDAKNGLRSA-N

SMILES

CC1CCC(C(=O)C1)C(C)C

Solubility

0.688 mg/mL at 25 °C
Sol in alc, fixed oils; very slightly sol in water.
SOL IN MOST COMMON ORG SOLVENTS
In water, 688 mg/l @ 25 °C
0.497 mg/mL at 25 °C
soluble in alcohol and most fixed oils; very slightly soluble in water
1 ml in 3 ml of 70% alcohol (in ethanol)

Synonyms

(2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanone; (2S-trans)-5-methyl-2-(1-methylethyl)cyclohexanone; (1R,4S)-(-)-p-Menthan-3-one; (-)-Menthone; (1R,4S)-Menthone; (1R,4S)-p-Menth-3-one; (1R,4S)-p-Menthan-3-one; (2S,5R)-(-)-Menthone; (2S,5R)-2-Isopro

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H](C(=O)C1)C(C)C

Antimicrobial Activity:

Studies have investigated menthone's potential as an antimicrobial agent. Research suggests it may exhibit activity against certain bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) []. The proposed mechanism involves altering the bacterial cell membrane, affecting its integrity and function []. However, further research is needed to determine its efficacy and safety in clinical settings.

Antiparasitic Effects:

Research suggests that menthone, in combination with other mint components like menthol, might possess antiparasitic properties [, ]. Studies using animal models have shown potential benefits against schistosomiasis, a parasitic disease [, ]. However, more research is necessary to understand the mechanisms and potential clinical applications.

Other Potential Applications:

Menthone's unique chemical properties and chiral structure make it a potential candidate for various research applications. These include:

  • Asymmetric synthesis: Menthone's chiral nature allows it to be used as a starting material or auxiliary molecule in the synthesis of other chiral compounds [].
  • Drug delivery: Studies suggest menthone may have potential as a penetration enhancer, facilitating the delivery of drugs through the skin [].

Menthone is a monoterpene, a class of organic compounds found in essential oils. It possesses a distinct minty aroma and flavor []. It naturally occurs in several essential oils, including peppermint, pennyroyal, and spearmint. Menthone plays a crucial role in scientific research, particularly in studies on flavor perception and the development of synthetic fragrances [].


Molecular Structure Analysis

Menthone's chemical formula is C10H18O. Its structure consists of a cyclohexane ring with two methyl groups and an isopropyl group attached. Notably, the presence of a carbonyl group (C=O) distinguishes it from menthol, which has a hydroxyl group (OH) in its place []. This difference in functional groups significantly impacts their properties.


Chemical Reactions Analysis

Several chemical reactions involving menthone hold scientific interest:

  • Synthesis: Menthone can be obtained from natural sources through the distillation of essential oils or synthesized from menthol via oxidation reactions [].
  • Hydrogenation: Menthone can be hydrogenated to yield a mixture of menthol and neomenthol []. This reaction is crucial for the commercial production of menthol.

(Equation 1) - Hydrogenation of MenthoneMenthone + 2 H2 → Menthol + Neomenthol


Physical And Chemical Properties Analysis

  • Melting Point: -58 °C []
  • Boiling Point: 207 °C []
  • Density: 0.895 g/cm³ []
  • Solubility: Slightly soluble in water, miscible with most organic solvents
  • Stability: Relatively stable under normal conditions

Physical Description

Liquid
colourless to pale yellowish liquid with a mint-like odou

Color/Form

Colorless, oily, mobile liq

XLogP3

2.7

Boiling Point

207.0 °C
210 °C

Density

0.888-0.895

LogP

3.05 (LogP)
3.05

Odor

Slight peppermint odor
CHARACTERISTIC ODOR SIMILAR TO MENTHOL

Melting Point

-6.0 °C
-6°C

UNII

5F709W4OG4

GHS Hazard Statements

Aggregated GHS information provided by 1620 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 87 of 1620 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1533 of 1620 companies with hazard statement code(s):;
H315 (92.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (92.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14073-97-3
89-80-5
491-07-6
10458-14-7

Associated Chemicals

d,l-Isomenthone;491-07-6
l-Menthone;14073-97-3

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Methods of Manufacturing

BY OXIDATION OF MENTHOL...

General Manufacturing Information

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)-: ACTIVE
L-ISOMENTHONE HAS BEEN IDENTIFIED IN REUNION GERANIUM, PELARGONIUM CAPITATUM, & OTHERS. /L-ISOMENTHONE/
FLAVORS USEFUL IN: TOOTHPASTE FLAVORS, MINT FLAVORS.
NON-ALCOHOLIC BEVERAGES 7.7 PPM; ICE CREAM, ICES 33 PPM; CANDY 71 PPM; BAKED GOODS 52 PPM; CHEWING GUM 8.7 PPM. FEMA 2667.
The menthone isomers have a strong tendency to interconvert and are therefore difficult to obtain in high purity.

Analytic Laboratory Methods

PHOTOMETRIC DETECTION CAN BE IMPORTANT PARAMETER IN OPTIMIZING SEPARATION OF ESSENTIAL OIL CONSTITUENTS.
TWO METHODS WERE USED TO DETECT MENTHONE IN ESSENTIAL OILS, SILYLATION (OF HYDROXY COMPD) FOLLOWED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY & EXTRACTION WITH GIRARD D REAGENT FOLLOWED BY GAS CHROMATOGRAPHY.

Dates

Modify: 2023-08-15

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